molecular formula C11H11Cl2NO B11739496 2-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-enal

2-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-enal

Cat. No.: B11739496
M. Wt: 244.11 g/mol
InChI Key: WLOYCTPIOMZSHG-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-enal is an organic compound that belongs to the class of aldehydes It features a dichlorophenyl group and a dimethylamino group attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the formation of the enal structure.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-(2,6-Dichlorophenyl)-3-(dimethylamino)propanoic acid.

    Reduction: 2-(2,6-Dichlorophenyl)-3-(dimethylamino)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-enal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)-3-(dimethylamino)propanoic acid: An oxidized derivative.

    2-(2,6-Dichlorophenyl)-3-(dimethylamino)propan-1-ol: A reduced derivative.

    2-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-enone: A ketone analog.

Uniqueness

2-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-enal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dichlorophenyl group and enal structure make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)6-8(7-15)11-9(12)4-3-5-10(11)13/h3-7H,1-2H3

InChI Key

WLOYCTPIOMZSHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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